N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide
Description
N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is notable for its unique structure, which includes a trifluoromethyl group, a chloro substituent, and a sulfonamide moiety
Properties
Molecular Formula |
C17H16ClF3N4O2S |
|---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
N-[2-[6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H16ClF3N4O2S/c1-10-3-4-11(2)14(7-10)28(26,27)22-6-5-15-23-24-16-13(17(19,20)21)8-12(18)9-25(15)16/h3-4,7-9,22H,5-6H2,1-2H3 |
InChI Key |
WNBYOTQTXVLNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=NN=C3N2C=C(C=C3C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by reacting 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine.
Introduction of the Chloro Substituent: Chlorination of the triazolopyridine core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Sulfonamide Group: The final step involves the reaction of the chloro-substituted triazolopyridine with 2,5-dimethylbenzenesulfonamide in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Reactions Involving the Sulfonamide Group
The sulfonamide group (-SONH-) exhibits nucleophilic and hydrolytic reactivity:
Key Findings :
-
The electron-withdrawing nature of the sulfonamide enhances the acidity of the NH proton, facilitating deprotonation and substitution.
-
Hydrolysis requires harsh conditions due to the stability of the sulfonamide group.
Reactivity of the Triazolo[4,3-a]Pyridine Core
The heterocyclic triazolo-pyridine system participates in electrophilic substitutions and ring-opening reactions:
Key Findings :
-
The chlorine atom at the 6-position directs electrophiles to the adjacent 5-position .
-
Ring-opening is selective under ammonia-rich conditions, preserving the trifluoromethyl group .
Transformations of the Trifluoromethyl Group
The -CF group is generally inert but undergoes rare defluorination under extreme conditions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Defluorination | UV irradiation with TiO catalyst | Partial conversion to -COF and -COOH groups. |
Key Findings :
Substitution at the Chlorine Atom
The 6-chloro substituent is susceptible to nucleophilic displacement:
Key Findings :
Oxidation of the Ethylene Linker
The -CH-CH- linker between the triazolo and sulfonamide groups can be oxidized:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| KMnO4_44 Oxidation | KMnO/HO, 80°C | Cleavage to form a ketone intermediate. |
Key Findings :
-
Over-oxidation to carboxylic acids is avoided under controlled conditions.
Scientific Research Applications
Key Structural Features
| Structural Component | Description |
|---|---|
| Sulfonamide Group | Known for antimicrobial properties. |
| Triazolo-Pyridine Moiety | Associated with anti-inflammatory and anticancer activities. |
| Chloro Substituent | May enhance biological activity through increased reactivity. |
| Trifluoromethyl Group | Improves lipophilicity, aiding in membrane permeability. |
Antimicrobial Activity
Sulfonamides are well-documented for their antimicrobial effects. Preliminary studies suggest that N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide may exhibit similar properties by inhibiting bacterial growth through interference with folic acid synthesis.
Anti-inflammatory and Anticancer Properties
The triazolo-pyridine component is linked to various pharmacological effects, including anti-inflammatory and anticancer activities. Research indicates that compounds with similar structures can inhibit pathways such as the p38 mitogen-activated protein kinase pathway, which is crucial in inflammatory responses and cancer progression.
Enzyme Inhibition Studies
Interaction studies are vital for understanding how this compound affects biological targets. It may inhibit specific enzymes involved in disease processes, providing a pathway for therapeutic applications.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of triazolo-pyridine were synthesized and tested against various cancer cell lines. Results demonstrated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
A research article in Antibiotics explored the antimicrobial efficacy of sulfonamide derivatives. The study showed that compounds with similar functional groups effectively inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
Uniqueness
N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide stands out due to its unique combination of a trifluoromethyl group, a chloro substituent, and a sulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide (CAS Number: 879773-37-2) is a complex organic compound that combines a sulfonamide group with a triazolo-pyridine moiety. This structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on existing literature and research findings.
- Molecular Formula : C₁₆H₁₄ClF₃N₄O₂S
- Molecular Weight : 418.8 g/mol
- Structural Features : The compound features a sulfonamide group known for its antimicrobial properties and a triazolo-pyridine moiety that may contribute to anti-inflammatory and anticancer activities.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological effects.
Antimicrobial Activity
Sulfonamides are historically recognized for their antimicrobial properties. Preliminary studies indicate that compounds with similar structures may inhibit specific enzymes involved in bacterial growth. For instance, the sulfonamide group in this compound could potentially interfere with the folate synthesis pathway in bacteria, similar to other known sulfonamides.
Anti-inflammatory and Anticancer Properties
The triazolo-pyridine moiety is associated with various pharmacological effects. Research has shown that compounds containing this structure can exhibit anti-inflammatory properties by inhibiting pathways such as the p38 mitogen-activated protein kinase pathway . Additionally, some derivatives have demonstrated potential anticancer activity by modulating cellular signaling pathways involved in tumor growth.
Study 1: In Vitro Evaluation
A study investigated the in vitro activity of structurally similar compounds against Mycobacterium tuberculosis. The findings suggested that compounds with triazolo-pyridine structures displayed significant binding affinities to target proteins involved in the disease process. This indicates that this compound may also possess similar anti-tubercular properties .
Study 2: Enzyme Inhibition Assays
In enzyme inhibition assays targeting collagen prolyl-4-hydroxylase (CP4H), derivatives of the compound showed promising results in reducing collagen deposition in hepatic stellate cells. This suggests potential applications in treating fibrotic diseases .
Data Table: Biological Activity Summary
Q & A
Q. What established synthetic routes are available for synthesizing this compound, and what intermediates are critical?
The synthesis of triazolopyridine sulfonamides typically involves heterocyclization and fluoroacylation steps. For example, trifluoroacylation via reaction with trifluoroethyl acetate in dioxane under controlled heating (40–60°C) is a key step for introducing trifluoromethyl groups, as seen in analogous fluorinated triazolo systems . Intermediate formation, such as sulfonyl hydrazides, is critical for cyclization. Solvent choice (e.g., THF for diethyl oxalate reactions) and stoichiometric ratios of reagents must be optimized to avoid side products like N-trifluoroacetyl derivatives .
Q. What analytical methods are recommended for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR can confirm the presence of the trifluoromethyl group (-CF₃, δ ~110–120 ppm in ¹³C) and sulfonamide protons (δ ~7–8 ppm in ¹H).
- HPLC-MS : To assess purity (>98%) and detect trace byproducts (e.g., using C18 columns with acetonitrile/water gradients) .
- Melting point analysis : Sharp melting points (e.g., 82–84°C for related triazolo derivatives) indicate crystallinity and purity .
Q. What biological activities are reported for structurally similar sulfonamide-triazolopyridine hybrids?
Analogous compounds, such as flumetsulam (a triazolo[1,5-a]pyrimidine sulfonamide), act as acetolactate synthase inhibitors in herbicides . The trifluoromethyl group enhances metabolic stability and target binding in pesticidal or pharmacological contexts . However, specific activity for this compound requires empirical validation due to structural variations in the triazolo core and substituents.
Advanced Research Questions
Q. How can computational modeling predict binding modes to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like ALS (acetolactate synthase) or kinases. Key steps:
- Target selection : Prioritize proteins with known sulfonamide sensitivity (e.g., carbonic anhydrases).
- Ligand preparation : Optimize protonation states of the sulfonamide (-SO₂NH₂) and triazolo nitrogen atoms at physiological pH.
- Free energy calculations : Use MM-GBSA to estimate binding affinities, focusing on hydrophobic interactions with the trifluoromethyl group .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor bioavailability or metabolic instability. Strategies:
- Pharmacokinetic profiling : Measure logP (e.g., shake-flask method) to assess lipophilicity; aim for 2–3 for optimal membrane permeability.
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the ethyl linker).
- Formulation adjustments : Introduce prodrug moieties (e.g., pivaloyloxymethyl esters) to enhance solubility .
Q. What challenges arise in modifying the trifluoromethyl group for pharmacokinetic optimization?
- Synthetic limitations : Direct substitution of -CF₃ requires harsh conditions (e.g., fluorinating agents like SF₄).
- Metabolic resistance : While -CF₃ resists oxidation, steric effects may reduce target engagement.
- Alternatives : Replace -CF₃ with -OCF₃ or -SCF₃ via nucleophilic aromatic substitution, balancing electronic and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
